

Phellodendrine Chloride: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Phellodendrine chloride*

Cat. No.: *B1679772*

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Abstract

Phellodendrine chloride, a quaternary isoquinoline alkaloid primarily isolated from the bark of *Phellodendron amurense*, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **phellodendrine chloride**. It includes a summary of its physicochemical properties, a detailed experimental protocol for its isolation, and an exploration of its interaction with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Phellodendrine chloride is a tetracyclic compound featuring a dibenzo[a,g]quinolizinium core. Its chemical formula is $C_{20}H_{24}ClNO_4$, and it has a molecular weight of 377.86 g/mol. The systematic IUPAC name for **phellodendrine chloride** is (13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol chloride.^[1]

Table 1: Physicochemical Properties of **Phellodendrine Chloride**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₄ ClNO ₄	[1]
Molecular Weight	377.86 g/mol	
IUPAC Name	(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol chloride	[1]
CAS Number	104112-82-5	[2]
Canonical SMILES	<chem>C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-]</chem>	[1]
Appearance	Powder	
Solubility	Soluble in DMSO	

Stereochemistry

The stereochemistry of **phellodendrine chloride** is a critical aspect of its chemical identity and biological activity. The molecule possesses a single chiral center at the 13a position of the quinolizinium ring system. The absolute configuration at this center has been determined to be 'S', as indicated in its IUPAC name and the SMILES notation [C@@H]. This specific spatial arrangement of the hydrogen atom at the 13a position is crucial for its interaction with biological targets.

Note: While extensive research has been conducted on **phellodendrine chloride**, a publicly available X-ray crystal structure with detailed experimental bond lengths and angles was not identified in the course of this review. The structural information presented is based on spectroscopic data and computational models.

Spectroscopic Data

The structural elucidation of **phellodendrine chloride** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. While a complete, tabulated set of

experimental ^1H and ^{13}C NMR data with chemical shifts and coupling constants is not readily available in a single public source, various studies have reported the use of NMR for its identification.

Note: For researchers requiring definitive structural confirmation, it is recommended to acquire and analyze the ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra of a purified sample of **phellodendrine chloride**.

Experimental Protocols

Isolation of Phellodendrine from Phellodendron amurense

The following is a representative experimental protocol for the extraction of phellodendrine from the bark of Phellodendron amurense.

Materials:

- Dried bark of Phellodendron amurense
- Methanol
- Hydrochloric acid (HCl)
- Acetonitrile
- Phosphoric acid
- High-Performance Liquid Chromatography (HPLC) system
- Ultrasonic bath

Procedure:

- Preparation of Plant Material: The fresh bark of Phellodendron amurense is collected and dried. The dried bark is then ground into a fine powder.
- Extraction:

- A combined solvent of methanol and hydrochloric acid is used for extraction.
- The powdered bark is subjected to ultrasonic extraction with the solvent mixture. This method has been shown to be more efficient than traditional distillation or Soxhlet extraction.
- Purification and Analysis:
 - The resulting extract is filtered and concentrated.
 - The separation and quantification of phellodendrine are performed using High-Performance Liquid Chromatography (HPLC).
 - A typical mobile phase for HPLC analysis consists of a gradient of acetonitrile and 0.1% aqueous phosphoric acid.
 - The identification of phellodendrine is confirmed by comparing the retention time with that of a certified reference standard.

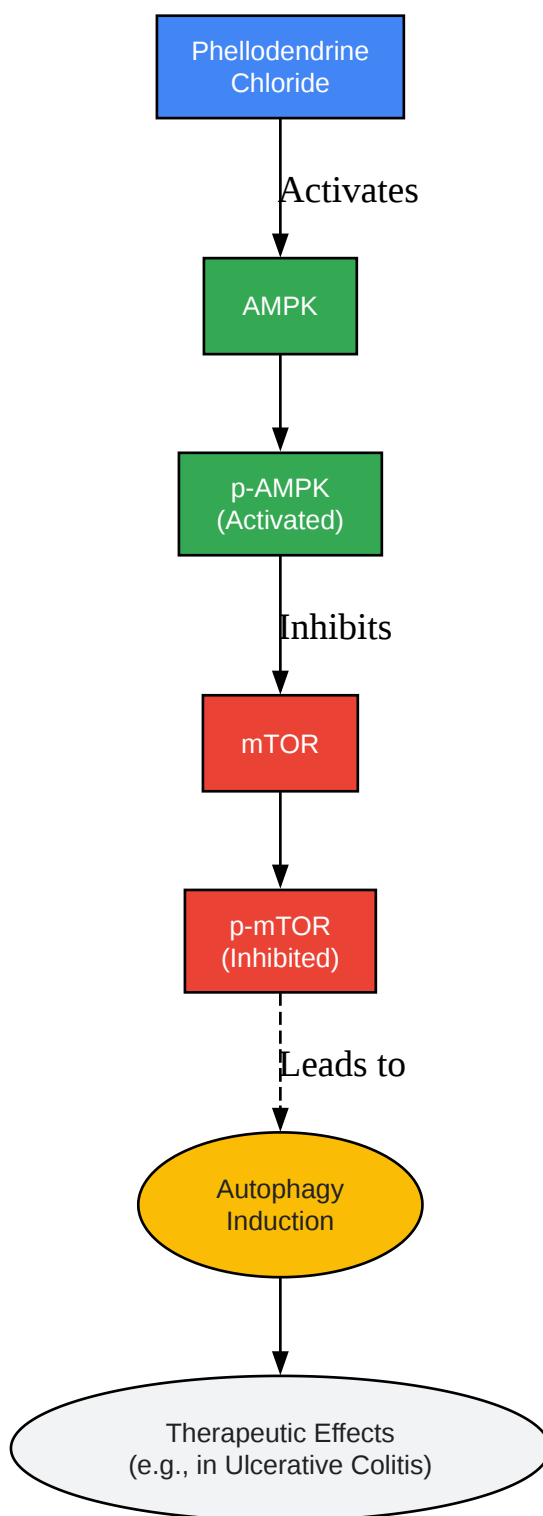
This protocol provides a high yield of phellodendrine, along with other major alkaloids like berberine and palmatine.

Signaling Pathways and Biological Activity

Phellodendrine chloride exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are attributed to its interaction with various cellular signaling pathways.

AMPK/mTOR Signaling Pathway

Phellodendrine has been shown to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cellular metabolism, growth, and autophagy. Phellodendrine activates AMPK, which in turn inhibits mTOR, leading to the induction of autophagy. This mechanism is believed to underlie its therapeutic effects in conditions like ulcerative colitis.

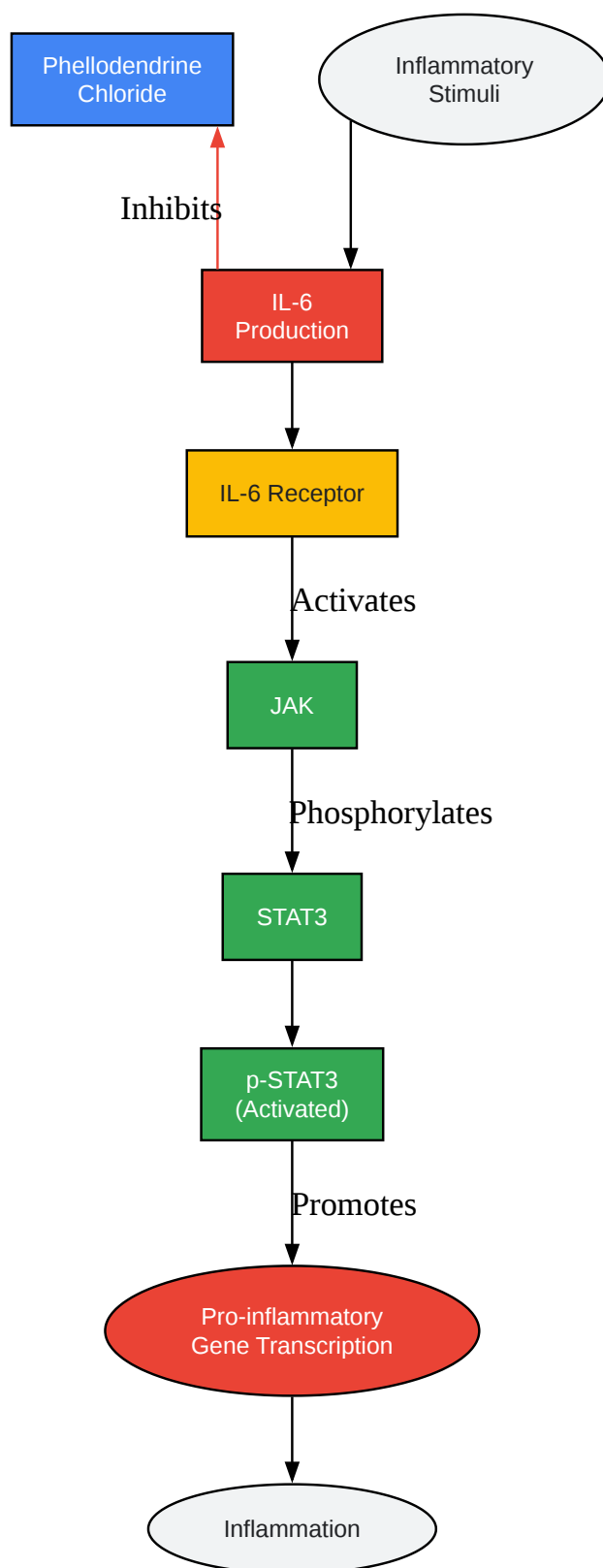


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Phellodendrine's modulation of the AMPK/mTOR pathway.

IL-6/STAT3 Signaling Pathway

Phellodendrine has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6). IL-6 is a key activator of the Janus kinase (JAK) - signal transducer and activator of transcription 3 (STAT3) signaling pathway, which plays a critical role in inflammation and tumorigenesis. By downregulating IL-6, phellodendrine can indirectly inhibit the phosphorylation and activation of STAT3, thereby mitigating inflammatory responses.



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Phellodendrine's inhibitory effect on the IL-6/STAT3 pathway.

Conclusion

Phellodendrine chloride is a structurally defined natural product with significant therapeutic potential. Its absolute stereochemistry is a key determinant of its biological function. While the fundamental structure is well-established, this guide highlights the need for further research to provide publicly accessible, detailed experimental data, particularly from X-ray crystallography and comprehensive NMR studies. A deeper understanding of its interaction with signaling pathways, such as the AMPK/mTOR and IL-6/STAT3 pathways, will continue to fuel interest in its development as a lead compound for various diseases. This document serves as a foundational resource to aid in these future research and development endeavors.

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References

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